molecular formula C12H15ClN2O3S B2849252 N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 1216878-94-2

N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride

Cat. No. B2849252
CAS RN: 1216878-94-2
M. Wt: 302.77
InChI Key: AAPLJAMFZSWAAV-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride” is a compound that belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H . This indicates the presence of elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) in the compound.


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride” is 287.77 . It is a white to off-white powder or crystals .

Scientific Research Applications

Anticancer Activity

Quinoline-based compounds have been reported to exhibit potent anticancer activity. For instance, a quinoline-based compound was designed and reported to be a potent anti-cancer agent against breast, lung, and CNS tumors .

Antioxidant Properties

Quinoline derivatives have been found to possess antioxidant properties . These properties can be beneficial in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Activity

Quinoline motifs have been associated with anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential in the treatment of SARS-CoV-2 . This suggests that they could be used in the development of treatments for COVID-19 and other similar viral diseases.

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activities . This indicates their potential use in the development of new treatments for tuberculosis.

properties

IUPAC Name

N-(2-methoxyethyl)isoquinoline-5-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.ClH/c1-17-8-7-14-18(15,16)12-4-2-3-10-9-13-6-5-11(10)12;/h2-6,9,14H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLJAMFZSWAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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